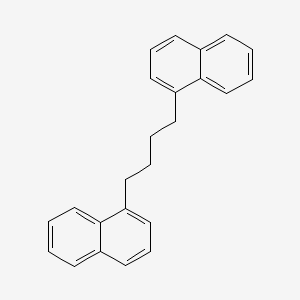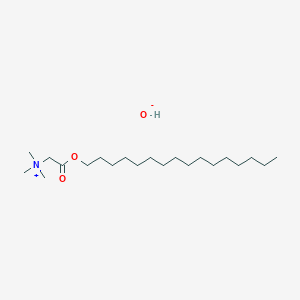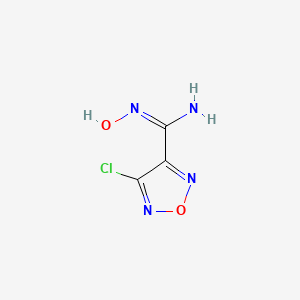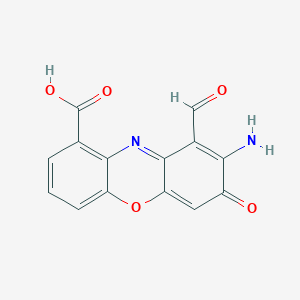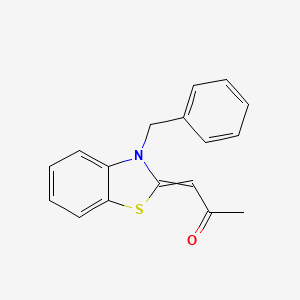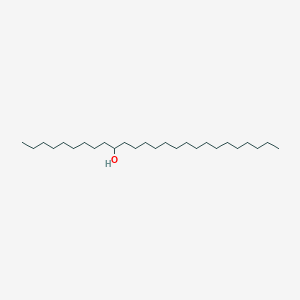
2-Heptylbutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptylbutanedioic acid: is an organic compound with the molecular formula C11H20O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylbutanedioic acid can be achieved through several methods. One common approach involves the alkylation of malonic acid derivatives followed by decarboxylation. For instance, the reaction of heptyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide can yield the desired product after hydrolysis and decarboxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Heptylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
2-Heptylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Heptylbutanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate.
Comparación Con Compuestos Similares
- 2-Heptylhexanedioic acid
- 2-Heptylpentanedioic acid
- 2-Heptylbutanedioic acid
Comparison: this compound is unique due to its specific chain length and the presence of two carboxyl groups. This structure imparts distinct chemical properties, such as solubility and reactivity, compared to other similar dicarboxylic acids. Its specific chain length may also influence its biological activity and industrial applications.
Propiedades
Número CAS |
3507-63-9 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
2-heptylbutanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-2-3-4-5-6-7-9(11(14)15)8-10(12)13/h9H,2-8H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
XEMGZCWREZSLND-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



